molecular formula C14H15N3O4 B15302437 2-{[(benzyloxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid CAS No. 1404878-00-7

2-{[(benzyloxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B15302437
CAS No.: 1404878-00-7
M. Wt: 289.29 g/mol
InChI Key: NTBGPMVZWDSBMF-UHFFFAOYSA-N
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Description

2-{[(benzyloxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a benzyloxycarbonyl group, an amino group, and a pyrazolyl moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(benzyloxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid typically involves the following steps:

    Formation of the benzyloxycarbonyl group: This step involves the reaction of benzyl chloroformate with an appropriate amine to form the benzyloxycarbonyl-protected amine.

    Introduction of the pyrazolyl moiety: The pyrazolyl group can be introduced through a coupling reaction with a suitable pyrazole derivative.

    Formation of the acetic acid moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(benzyloxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-{[(benzyloxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(benzyloxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the pyrazolyl moiety can interact with enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid
  • 2-{[(benzyloxy)carbonyl]amino}-2-hydroxyacetic acid

Uniqueness

2-{[(benzyloxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is unique due to the presence of the pyrazolyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)-2-(phenylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-17-8-11(7-15-17)12(13(18)19)16-14(20)21-9-10-5-3-2-4-6-10/h2-8,12H,9H2,1H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBGPMVZWDSBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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